N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-9-7-13(10(2)21-9)16(20)19-17-18-15-12-6-4-3-5-11(12)8-14(15)22-17/h3-7H,8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUWXFUCBMKOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the formation of the indeno[1,2-d]thiazole core followed by the introduction of the furan and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions or other transition metal-catalyzed processes .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions to maximize yield and minimize costs. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound .
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against viral proteases.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain viral proteases by binding to their active sites, thereby preventing viral replication. The molecular pathways involved include the disruption of enzyme-substrate interactions and the stabilization of inactive enzyme conformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Biochemical Activity Comparison
Derivatives in and were evaluated as SARS-CoV-2 3CLpro inhibitors.
- Methoxy vs. Halogen Substitutents: Compounds with methoxy groups (e.g., 7a) showed moderate inhibition, whereas chloro-substituted analogs (e.g., 7e) exhibited enhanced activity due to improved electrophilic interactions .
- Ring Expansion and Flexibility: Compound 7l (ring-expanded analog) and 10a–10b (ring-opening derivatives) displayed reduced activity, underscoring the importance of the rigid indenothiazole core for target engagement . The target compound’s fused ring system likely preserves this critical rigidity.
- Thiazole vs. Furan Moieties: highlights thiazole derivatives with cardioprotective effects, but furan-containing analogs (like the target compound) remain unexplored in this context .
Pharmacokinetic and Toxicity Considerations
- Toxicity: Analogous compounds in and showed low cytotoxicity (e.g., LD50 values comparable to reference drugs like Bicalutamide) , suggesting a favorable safety profile for the target compound if structurally aligned.
Biological Activity
N-(8H-Indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available research findings.
Synthesis of the Compound
The synthesis of this compound involves a multi-step process that typically includes the formation of the indeno-thiazole core followed by the introduction of the furan carboxamide group. A notable study synthesized various derivatives of 8H-indeno[1,2-d]thiazole and evaluated their biological activities, highlighting the importance of structural modifications in enhancing efficacy against specific targets such as viral proteases .
Antiviral Properties
Recent studies have identified this compound as a promising inhibitor of SARS-CoV-2 3CL protease. The compound exhibited an IC50 value of approximately 6.42 μM, indicating significant inhibitory potential . This activity suggests that derivatives of this compound could serve as lead candidates for developing antiviral therapeutics.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of viral proteases. Molecular docking studies have provided insights into how this compound binds to the active site of SARS-CoV-2 3CL protease, disrupting its function and thereby inhibiting viral replication .
Case Studies and Research Findings
Several studies have explored the biological activity of various derivatives related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
